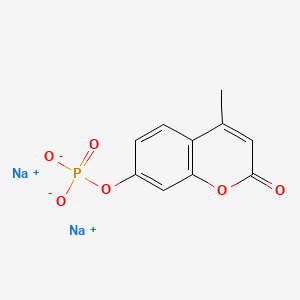
3,6-Dihydro-4-methyl-2-phenyl-2H-pyran
Descripción general
Descripción
3,6-Dihydro-4-methyl-2-phenyl-2H-pyran, also known as DMP, is a cyclic compound that belongs to the pyran family. It is a colorless liquid that has a sweet aroma and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran is not fully understood. It is believed to act as a modulator of the GABA-A receptor, which is responsible for the regulation of the neurotransmitter gamma-aminobutyric acid (GABA). 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran has also been shown to have an affinity for the serotonin receptor, which is involved in the regulation of mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
3,6-Dihydro-4-methyl-2-phenyl-2H-pyran has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to have anticonvulsant properties. 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran has been shown to increase the release of GABA in the brain, which may contribute to its anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dihydro-4-methyl-2-phenyl-2H-pyran is a relatively stable compound that is easy to synthesize. It is readily available and inexpensive. However, 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran has low solubility in water, which may limit its use in some experiments. It also has a short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran should focus on its potential therapeutic applications. 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran has been shown to have anxiolytic and sedative effects, which may make it a useful treatment for anxiety disorders and insomnia. Further research is needed to determine the optimal dosage and administration route for 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran. Additionally, research should focus on the development of new compounds based on the structure of 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran, which may have improved therapeutic properties.
Aplicaciones Científicas De Investigación
3,6-Dihydro-4-methyl-2-phenyl-2H-pyran is widely used in scientific research as a starting material in the synthesis of various compounds. It is also used as a flavoring agent in the food industry. 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran is used as a reference standard in gas chromatography and mass spectrometry. It is also used in the development of new drugs and as a potential therapeutic agent.
Propiedades
IUPAC Name |
4-methyl-2-phenyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOPLXXJAVYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866805 | |
| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-4-methyl-2-phenyl-2H-pyran | |
CAS RN |
60335-71-9 | |
| Record name | 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60335-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060335719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methyl-2-phenyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)

